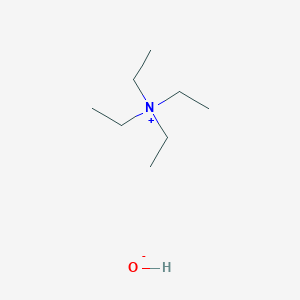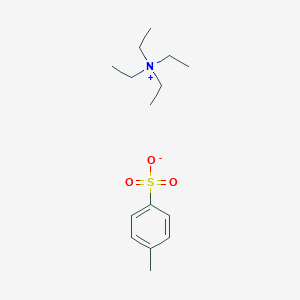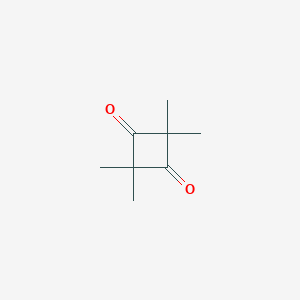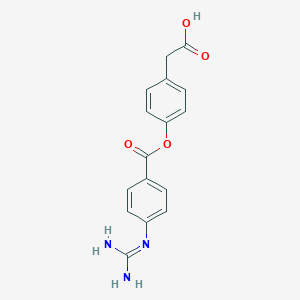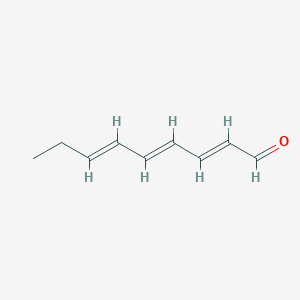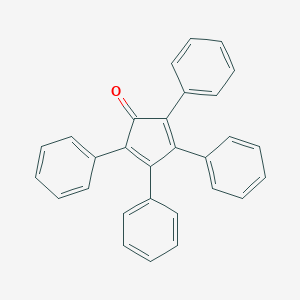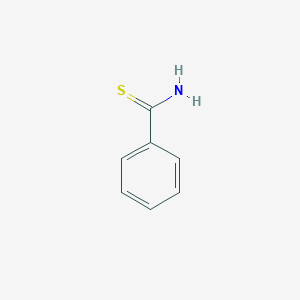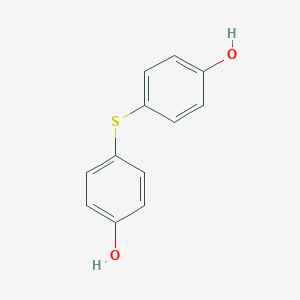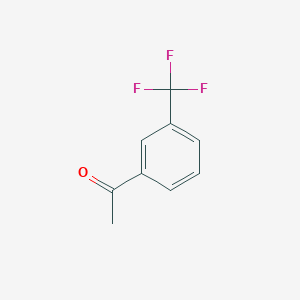
3'-(三氟甲基)苯乙酮
概述
描述
3-(Trifluoromethyl)acetophenone (TFMA) is an important organic compound used in a wide variety of scientific research applications. It is a colorless liquid that has a unique, sweet-smelling odor. It is also known as methyl trifluoroacetophenone or trifluoromethyl acetophenone. TFMA is a versatile compound that can be used to synthesize various compounds and can be used in a variety of laboratory experiments.
科学研究应用
生物催化还原
发现了一种新型细菌菌株 Leifsonia xyli HS0904,它能够不对称还原 3,5-双(三氟甲基)苯乙酮为 (1R)-[3,5-双(三氟甲基)苯基]乙醇。这种细菌分离株可以达到较高的对映体过量 (ee) 值,这使其成为三氟甲基苯乙酮化合物生物催化还原领域的一项重大发现 (Wang et al., 2011)。
分光光度研究
对 3-(三氟甲基)苯乙酮(简称 3TFMAP)进行分光光度研究,涉及分析分子结构、振动波数和分子静电势图。这项研究有助于详细了解 3TFMAP 的物理和化学性质 (Saravanan et al., 2019)。
酶催化
源自 Burkholderia cenocepacia 的一种酶在还原 3,5-双(三氟甲基)苯乙酮时表现出优异的反 Prelog 立体选择性。这一发现对于其在合成用于制药的芳香手性醇方面的潜在应用具有重要意义 (Yu et al., 2018)。
电化学研究
在各种离子液体中研究了苯乙酮的电化学 pinacol 偶联,证明了对反应的立体选择性和动力学的影响。这项研究对于理解离子液体如何影响涉及苯乙酮衍生物的电化学反应至关重要 (Lagrost et al., 2005)。
缓蚀剂
合成了三唑衍生物,包括 4-氯-苯乙酮-O-1'-(1',3',4'-三唑基)-甲烯氧肟,并评估了它们在酸性介质中作为低碳钢缓蚀剂的性能。这项研究突出了苯乙酮衍生物在防腐中的应用 (Li et al., 2007)。
磷光研究
对苯乙酮在各种溶剂中的磷光进行的研究揭示了其电子性质和在理解光物理过程中的潜在应用 (Lamola, 1967)。
缓蚀抑制作用
对 3-硝基苯乙酮的研究表明其作为酸性介质中低碳钢缓蚀剂的效率,进一步确立了苯乙酮衍生物在防腐中的效用 (Ibrahim et al., 2022)。
电催化
研究了苯乙酮在干燥离子液体中的电还原,证明了不同的产物分布和反应机理。这项研究对于开发新的电催化过程至关重要 (Zhao et al., 2014)。
高效对映选择性合成
Leifsonia xyli CCTCC M 2010241 细胞用于 (R)-[3,5-双(三氟甲基)苯基]乙醇的高效对映选择性合成,突出了生物催化在生产手性醇中的潜力 (Ouyang et al., 2013)。
安全和危害
When handling 3’-(Trifluoromethyl)acetophenone, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area and avoid contact with moisture . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
作用机制
Target of Action
3’-(Trifluoromethyl)acetophenone is a reagent used in the stabilization of endosomal-toll-like receptor TRL8 . TLR8 is a part of the toll-like receptor (TLR) family which plays a fundamental role in pathogen recognition and activation of innate immunity.
Mode of Action
It is known to create a sort of inhibitory activity . This suggests that it may prevent or reduce the activation of TLR8, thereby modulating the immune response.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3’-(Trifluoromethyl)acetophenone is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially impact its activity. For safe handling, it is recommended to use this compound only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
3’-(Trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This compound interacts with various enzymes and proteins, including carbonyl reductase from Kluyveromyces thermotolerans, which reduces 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess . The nature of these interactions involves the reduction of the carbonyl group, leading to the formation of chiral alcohols.
Cellular Effects
3’-(Trifluoromethyl)acetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In recombinant Escherichia coli cells, the reduction of 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol has been shown to enhance biocatalytic efficiency . This compound’s impact on cell function includes modulation of enzyme activity and potential effects on cellular redox states.
Molecular Mechanism
The molecular mechanism of 3’-(Trifluoromethyl)acetophenone involves its interaction with carbonyl reductase enzymes, leading to the reduction of the carbonyl group to form chiral alcohols . This process is facilitated by the binding of the compound to the active site of the enzyme, resulting in the transfer of electrons and protons to the carbonyl group. Additionally, 3’-(Trifluoromethyl)acetophenone may exhibit inhibitory activity on certain receptors, such as endosomal-toll-like receptor TRL8 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-(Trifluoromethyl)acetophenone can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the biocatalytic reduction of 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol is optimized under specific conditions, including the use of surfactants and natural deep eutectic solvents . Long-term effects on cellular function may include changes in enzyme activity and metabolic flux.
Dosage Effects in Animal Models
The effects of 3’-(Trifluoromethyl)acetophenone vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired biochemical outcomes. Studies on the dosage effects of 3’-(Trifluoromethyl)acetophenone in animal models are limited, but it is essential to consider the potential for threshold effects and toxicity at high doses .
Metabolic Pathways
3’-(Trifluoromethyl)acetophenone is involved in metabolic pathways that include its reduction to chiral alcohols by carbonyl reductase enzymes This compound may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3’-(Trifluoromethyl)acetophenone within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding the transport and distribution of 3’-(Trifluoromethyl)acetophenone is essential for optimizing its use in biochemical research.
Subcellular Localization
3’-(Trifluoromethyl)acetophenone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The activity and function of this compound may be affected by its localization within the cell, influencing its interactions with enzymes and other biomolecules.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGMGUHGLQMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059844 | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349-76-8 | |
| Record name | 3′-(Trifluoromethyl)acetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 349-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 349-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANONE, 1-(3-(TRIFLUOROMETHYL)PHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ30608V1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


